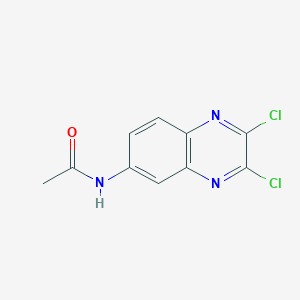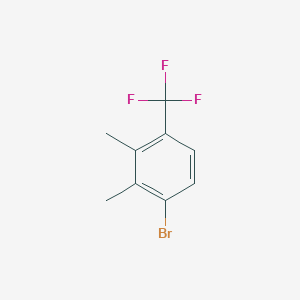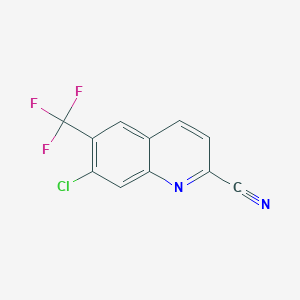
((8-Chloroquinoxalin-5-yl)oxy)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((8-Chloroquinoxalin-5-yl)oxy)methyl acetate is a chemical compound with the molecular formula C12H10ClNO3 It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((8-Chloroquinoxalin-5-yl)oxy)methyl acetate typically involves the reaction of 8-chloroquinoxaline with acetic acid and methanol. The reaction is carried out under reflux conditions, with the presence of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
((8-Chloroquinoxalin-5-yl)oxy)methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can have different functional groups such as hydroxyl, amino, and alkoxy groups .
Scientific Research Applications
Chemistry
In chemistry, ((8-Chloroquinoxalin-5-yl)oxy)methyl acetate is used as an intermediate in the synthesis of more complex quinoxaline derivatives. These derivatives are valuable in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Quinoxaline derivatives have shown promising activity against various bacterial and cancer cell lines .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting specific enzymes and receptors.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of ((8-Chloroquinoxalin-5-yl)oxy)methyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms and cancer cells. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(2-cyanophenoxy)quinoxaline: This compound is similar in structure but has a cyano group instead of an acetate group.
2-(6-Chloroquinoxalin-2-yl)oxybenzonitrile: Another similar compound with a benzonitrile group instead of an acetate group.
Uniqueness
((8-Chloroquinoxalin-5-yl)oxy)methyl acetate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C11H9ClN2O3 |
|---|---|
Molecular Weight |
252.65 g/mol |
IUPAC Name |
(8-chloroquinoxalin-5-yl)oxymethyl acetate |
InChI |
InChI=1S/C11H9ClN2O3/c1-7(15)16-6-17-9-3-2-8(12)10-11(9)14-5-4-13-10/h2-5H,6H2,1H3 |
InChI Key |
HOESLGVPFWULTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCOC1=C2C(=C(C=C1)Cl)N=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropylbenzo[d]thiazole-2-sulfonamide](/img/structure/B11861894.png)













